molecular formula C9H17NO2 B13287213 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid

Cat. No.: B13287213
M. Wt: 171.24 g/mol
InChI Key: NBRWCZGQDLJNGM-UHFFFAOYSA-N
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Description

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.23 g/mol . This compound features a cyclobutyl ring substituted with an amino group and an isopropyl group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of a cyclobutyl precursor with an amino group under controlled conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The cyclobutyl ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Similar in structure but lacks the acetic acid moiety.

    Isopropylcyclobutylamine: Similar but without the acetic acid group.

    Cyclobutylacetic acid: Lacks the amino and isopropyl groups.

Uniqueness

2-[1-Amino-3-(propan-2-yl)cyclobutyl]acetic acid is unique due to the combination of the cyclobutyl ring, amino group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-(1-amino-3-propan-2-ylcyclobutyl)acetic acid

InChI

InChI=1S/C9H17NO2/c1-6(2)7-3-9(10,4-7)5-8(11)12/h6-7H,3-5,10H2,1-2H3,(H,11,12)

InChI Key

NBRWCZGQDLJNGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(C1)(CC(=O)O)N

Origin of Product

United States

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